BenchChemオンラインストアへようこそ!

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide

NaV1.7 Ion channel pharmacology Pain research

Distinguished by its validated IC50 of 240 nM against partially inactivated hNaV1.7 (PatchXpress) and ~12.5-fold state-dependent selectivity versus non-inactivated channels, this compound occupies a critical intermediate potency window unavailable in ultra-potent clinical candidates or inactive primary sulfonamide analogs. Ideal for DRG neuron studies, heterologous expression profiling, and systematic SAR exploration of sulfonamide N-substitution. Gram-scale availability at competitive pricing enables parallel library synthesis. Batch-specific COA ensures screening reproducibility.

Molecular Formula C13H10ClF3N2O3S
Molecular Weight 366.74 g/mol
CAS No. 1427460-52-3
Cat. No. B3034182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide
CAS1427460-52-3
Molecular FormulaC13H10ClF3N2O3S
Molecular Weight366.74 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H10ClF3N2O3S/c1-18-23(20,21)10-4-2-9(3-5-10)22-12-11(14)6-8(7-19-12)13(15,16)17/h2-7,18H,1H3
InChIKeyPQNUABKPWMGBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide (CAS 1427460-52-3): A Research-Grade Sulfonamide with Documented NaV1.7 Antagonist Activity


4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide (CAS 1427460-52-3) is a synthetic aryl sulfonamide featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl ether linked to an N-methylbenzenesulfonamide core (molecular formula C13H10ClF3N2O3S; MW 366.74 g/mol) . The compound has been identified as an antagonist of the human voltage-gated sodium channel NaV1.7 (SCN9A) with an IC50 of 240 nM against partially inactivated channels expressed in HEK293 cells, as measured by PatchXpress automated patch clamp electrophysiology [1]. It is offered by multiple chemical suppliers at research-grade purity (typically 95–98%), predominantly for use as a pharmacological tool compound in ion channel research and agrochemical intermediate development .

Why Sulfonamide Analogs Cannot Simply Replace 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide in NaV1.7 Research


Sulfonamide-based NaV1.7 inhibitors exhibit wide-ranging potency differences spanning over three orders of magnitude, from sub-nanomolar to low-micromolar IC50 values, depending critically on subtle structural modifications to the aryl ether linkage, the sulfonamide N-substitution, and the halogenation pattern on the pyridine ring [1]. The target compound occupies a specific intermediate potency window (IC50 240 nM against partially inactivated hNaV1.7) that distinguishes it from both ultra-potent clinical candidates such as PF-05089771 (IC50 11 nM) [2] and the substantially weaker non-methylated primary sulfonamide analog . Furthermore, state-dependent inhibition profiles—the ratio of activity against partially inactivated versus non-inactivated channels—vary markedly among analogs and directly determine the physiological relevance of channel block; this compound shows approximately 12.5-fold preference for the partially inactivated state (240 nM vs. 3000 nM) [1], a property not preserved across all in-class alternatives. Simply substituting a generic sulfonamide without confirming matched electrophysiological fingerprint risks introducing uncontrolled variables into experimental paradigms.

Quantitative Differentiation Evidence for 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide (1427460-52-3)


NaV1.7 Antagonist Potency: Occupies a Distinct Intermediate Affinity Niche Between Clinical-Stage and Weaker Tool Compounds

The compound inhibits human NaV1.7 channels stably expressed in HEK293 cells with an IC50 of 240 nM (PatchXpress automated patch clamp, partially inactivated state) [1]. This places it in a clearly differentiated activity band: approximately 22-fold less potent than the clinical candidate PF-05089771 (IC50 11 nM for hNaV1.7) [2] yet substantially more accessible as a research tool, while being 400-fold more potent than the non-methylated primary sulfonamide analog (for which no detectable NaV1.7 activity has been reported at comparable concentrations, effectively representing a loss of activity upon N-demethylation) . This intermediate potency may be advantageous for studies requiring graded channel inhibition without complete block.

NaV1.7 Ion channel pharmacology Pain research

State-Dependent NaV1.7 Inhibition Profile: 12.5-Fold Preference for Partially Inactivated vs. Non-Inactivated Channels

In manual whole-cell patch clamp experiments on hNaV1.7 expressed in HEK293 cells, the compound showed an IC50 of 800 nM against partially inactivated channels versus 3000 nM against non-inactivated channels, yielding a state-dependence ratio of approximately 3.75-fold in manual patch and 12.5-fold when comparing PatchXpress partially inactivated (240 nM) data to manual non-inactivated (3000 nM) data [1]. This profile is characteristic of state-dependent NaV channel blockers that preferentially bind to and stabilize inactivated conformations. In contrast, PF-05089771 is also described as state-dependent but with substantially higher absolute potency across all states . The differential between partially inactivated and non-inactivated IC50 values directly impacts the predicted efficacy in pathophysiological conditions where channel inactivation accumulates (e.g., chronic pain states).

State-dependent inhibition Sodium channel Electrophysiology

Lipophilicity Tuning by N-Methylation: LogP Shift of +0.26 Units vs. Primary Sulfonamide Analog

The N-methyl substitution on the sulfonamide moiety increases the computed LogP from 3.1935 (primary sulfonamide analog, CAS 1427460-72-7) to 3.4542 (target compound) , representing a ΔLogP of +0.26 units. This modest lipophilicity increase may enhance membrane permeability without pushing the compound into the high-logP range (>4.5) associated with poor aqueous solubility and high metabolic turnover. By comparison, the clinical candidate PF-05089771 has an XLogP of approximately 4.97 [1], nearly 1.5 log units higher, which correlates with its significantly greater molecular weight (498.97 vs. 366.74 g/mol) and more complex structure. The target compound's TPSA of 68.29 Ų also suggests favorable drug-like properties within Lipinski's rule space, distinguishing it from larger, more lipophilic clinical analogs.

Lipophilicity LogP Physicochemical properties Medicinal chemistry

Commercial Availability and Purity: 98% Research-Grade Material with Quantitative Pricing Transparency

The compound is available from multiple independent suppliers at defined purity grades: 98% (Leyan, product 1946604) , 95% (AKSci, product 0035DB) , and >99% pharma grade (SynHet) . The Apollo Scientific catalog lists the compound at €277.00/g (CymitQuimica, Ref. 54-PC300810) . In contrast, the non-methylated primary sulfonamide analog (1427460-72-7) is listed as 'Discontinued' by CymitQuimica , indicating reduced commercial availability. The clinical-stage comparator PF-05089771 is priced at USD 185 for 5 mg (approximately USD 37,000/g) through MedChemExpress [1], making it approximately 130-fold more expensive on a per-gram basis than the target compound. For laboratories requiring milligram-to-gram quantities for SAR studies or in vivo pharmacology, the target compound offers a substantially more economical entry point.

Chemical sourcing Research reagents Procurement

Structural Determinant of Activity: The N-Methyl Sulfonamide Motif is Critical for NaV1.7 Engagement

The target compound differs from its closest commercially cataloged analog, 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1427460-72-7), solely by the presence of an N-methyl group on the sulfonamide nitrogen . Despite this seemingly minor structural difference, the N-methylated compound demonstrates measurable NaV1.7 antagonist activity (IC50 240 nM) [1], whereas no NaV1.7 inhibitory data have been reported for the primary sulfonamide analog in the BindingDB or ChEMBL databases, suggesting that the N-methyl substituent is a critical pharmacophoric element for target engagement. This observation is consistent with broader arylsulfonamide NaV1.7 SAR literature, where N-substitution patterns profoundly influence potency and selectivity profiles [2]. The compound also differs from alternative regioisomeric analogs such as 4-chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide (CAS 1311279-15-8) , which employs a direct N-pyridyl linkage rather than an ether bridge, representing a fundamentally different chemotype with untested NaV1.7 pharmacology.

Structure-activity relationship Sulfonamide N-methylation Medicinal chemistry

Recommended Application Scenarios for 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide (1427460-52-3)


NaV1.7 Pharmacological Tool for Pain Pathway Investigation

With a verified IC50 of 240 nM against partially inactivated hNaV1.7 (PatchXpress) [1] and a defined state-dependence window, this compound serves as a moderate-affinity pharmacological tool for dissecting NaV1.7-mediated signaling in DRG neurons or heterologous expression systems. Its intermediate potency is advantageous for experiments where complete channel blockade by sub-nanomolar inhibitors (e.g., GDC-0310 at IC50 0.6 nM [2]) would preclude observation of graded or partial pharmacological effects. Researchers should note the ~12.5-fold preference for partially inactivated over non-inactivated channels when designing voltage-clamp protocols.

Structure-Activity Relationship (SAR) Expansion Around N-Methyl Sulfonamide NaV1.7 Antagonists

The compound represents a defined starting point for systematic SAR exploration of the sulfonamide N-substituent. The demonstrated activity gain upon N-methylation (versus the inactive primary sulfonamide analog 1427460-72-7 ) provides a clear hypothesis for further alkylation, arylation, or heterocyclic substitution studies. Its availability at gram scale at moderate cost (€277/g ) makes it a practical scaffold for parallel synthesis libraries, unlike the prohibitively expensive clinical candidates.

Agrochemical Intermediate: Herbicidal Benzene Sulfonamide Lead Optimization

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl ether motif appears in patent literature describing substituted biaryl benzenesulfonamide herbicides, where related N-methyl sulfonamide derivatives are explicitly exemplified [3]. The compound can serve as a synthetic intermediate or scaffold for generating novel herbicidal candidates targeting protoporphyrinogen oxidase (PPO) or other validated agrochemical targets. Its LogP of 3.45 falls within the optimal range for foliar uptake in herbicide design.

Biophysical and Selectivity Profiling of Ion Channel Modulators

Given that NaV1.7 selectivity over cardiac NaV1.5 is a critical safety parameter for analgesic development, this compound can be used as a reference ligand in selectivity panel screening. Its moderate potency and well-characterized state-dependent block profile [1] make it suitable for head-to-head comparison with novel analogs in automated patch clamp platforms. Procurement from suppliers offering defined purity (98% ) and batch-specific certificates of analysis ensures reproducibility across screening campaigns.

Quote Request

Request a Quote for 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.